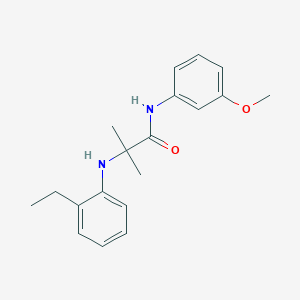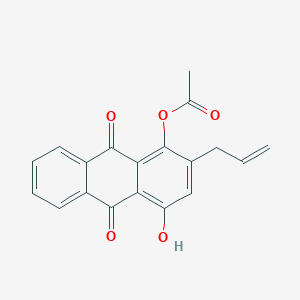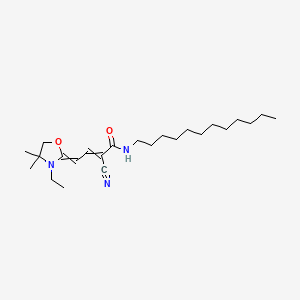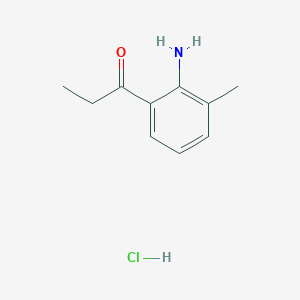
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of a bromophenyl group, a methoxy group, and a methyl group in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 3-methoxy-4-methylpyridazine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3-methoxy-4-methylpyridazine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridazine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridazines with different functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
科学研究应用
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
相似化合物的比较
Similar Compounds
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine: Unique due to the presence of bromophenyl, methoxy, and methyl groups.
6-(4-Chlorophenyl)-3-methoxy-4-methylpyridazine: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluorophenyl)-3-methoxy-4-methylpyridazine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
属性
CAS 编号 |
91207-90-8 |
|---|---|
分子式 |
C12H11BrN2O |
分子量 |
279.13 g/mol |
IUPAC 名称 |
6-(4-bromophenyl)-3-methoxy-4-methylpyridazine |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-11(14-15-12(8)16-2)9-3-5-10(13)6-4-9/h3-7H,1-2H3 |
InChI 键 |
JSDRFOGKPAMVHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1OC)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)

![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)






![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)


